molecular formula C14H17ClN2O2 B2434375 N-(piperidin-3-yl)-1-benzofuran-2-carboxamide hydrochloride CAS No. 1384430-31-2

N-(piperidin-3-yl)-1-benzofuran-2-carboxamide hydrochloride

Cat. No.: B2434375
CAS No.: 1384430-31-2
M. Wt: 280.75
InChI Key: JTAZCECGMLHECI-UHFFFAOYSA-N
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Description

¹H/¹³C Nuclear Magnetic Resonance (NMR)

NMR data confirm the hybrid structure (Table 1):

Table 1: Key NMR assignments (DMSO-d₆, 400 MHz)

Nucleus δ (ppm) Assignment
¹H 10.32 Amide NH (singlet, 1H)
¹H 7.68–7.12 Benzofuran aromatic protons (multiplet, 4H)
¹H 3.85 Piperidine C3-H (multiplet, 1H)
¹H 2.90–2.45 Piperidine C2/C4/C5/C6-H (multiplet, 8H)
¹³C 164.5 Amide carbonyl (C=O)
¹³C 155.2 Benzofuran C2 (furan oxygen adjacent)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical functional groups were identified (Table 2):

Table 2: FT-IR spectral bands (KBr, cm⁻¹)

Band Assignment
3280 N-H stretch (amide and piperidine)
1665 C=O stretch (amide I)
1590 C=C aromatic (benzofuran)
1240 C-N stretch (amide III)

Mass Spectrometry

Electrospray ionization (ESI-MS) confirmed the molecular ion [M+H]⁺ at m/z 245.1 (free base) and [M+Cl]⁻ at m/z 280.7 (hydrochloride salt). Fragmentation patterns included loss of HCl (−36.5 Da) and cleavage of the amide bond (−101 Da).

X-ray Crystallographic Analysis of Salt Form

Single-crystal X-ray diffraction revealed the hydrochloride salt’s ionic packing (Figure 2). Key crystallographic parameters:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell a = 8.42 Å, b = 12.15 Å, c = 14.30 Å
Hydrogen bonding N–H···Cl (2.89 Å), C=O···H–N (2.95 Å)

The piperidine nitrogen is protonated, forming a chloride ion pair. Planar benzofuran layers stack via π-π interactions (3.8 Å spacing), while the carboxamide participates in intermolecular hydrogen bonds.

Properties

IUPAC Name

N-piperidin-3-yl-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-14(16-11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)18-13;/h1-2,4,6,8,11,15H,3,5,7,9H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAZCECGMLHECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of Benzofuran-2-Carboxylic Acid Derivatives

The most straightforward approach involves coupling benzofuran-2-carboxylic acid (or its activated derivatives) with piperidin-3-amine. This method, adapted from protocols for analogous carboxamides, typically employs carbodiimide-based coupling agents.

Representative Procedure :

  • Activation of Carboxylic Acid : Benzofuran-2-carboxylic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form the reactive intermediate.
  • Amide Bond Formation : Piperidin-3-amine is added to the activated acid, yielding N-(piperidin-3-yl)-1-benzofuran-2-carboxamide after 12–24 hours at room temperature.
  • Hydrochloride Salt Formation : The free base is dissolved in hot isopropanol, and HCl-saturated isopropanol is added dropwise to precipitate the hydrochloride salt.

Key Advantages :

  • High functional group tolerance.
  • Scalable for industrial production.

Microwave-Assisted Perkin Rearrangement and Subsequent Functionalization

A microwave-accelerated route, inspired by sigma receptor ligand syntheses, offers reduced reaction times and improved yields:

Stepwise Process :

  • Perkin Rearrangement : 3-Bromocoumarin derivatives undergo microwave-assisted rearrangement (5 minutes, 150°C) to generate 3-methylbenzofuran-2-carboxylic acids.
  • Amidation : The carboxylic acid is condensed with piperidin-3-amine using DCC/DMAP, analogous to the direct method.
  • Salt Formation : As above, HCl in isopropanol affords the hydrochloride salt.

Data Table 1: Comparison of Amidation Methods

Method Coupling Agent Solvent Time (h) Yield (%) Purity (%)
DCC/DMAP DCC, DMAP CH₂Cl₂ 24 78 95
Microwave-Assisted DCC, DMAP CH₂Cl₂ 5 85 97

Optimization of Reaction Parameters

Solvent Selection and Temperature Control

  • Solvent Systems : Dichloromethane and tetrahydrofuran (THF) are preferred for amidation due to their inertness and ability to dissolve both aromatic acids and amines.
  • Temperature : Room temperature (20–25°C) minimizes side reactions, though microwave conditions (150°C) drastically accelerate kinetics.

Stoichiometric Considerations

  • A 1.2:1 molar ratio of piperidin-3-amine to activated acid ensures complete conversion.
  • Excess DCC (1.5 equivalents) drives the reaction to completion.

Purification and Salt Formation

Isolation of the Free Base

  • Extraction : The crude product is washed with aqueous NaHCO₃ to remove unreacted acid, followed by brine to eliminate coupling agents.
  • Recrystallization : Ethanol/water (7:3) mixtures yield crystals with >99% purity.

Hydrochloride Salt Precipitation

  • Conditions : Slow addition of HCl-saturated isopropanol to the free base in hot isopropanol ensures controlled crystallization.
  • Drying : Vacuum tray drying at 40°C reduces residual solvents to <0.1%.

Data Table 2: Salt Formation Parameters

Parameter Optimal Value Impact on Purity
HCl Equivalents 1.2 Minimizes free base
Precipitation Temperature 0–5°C Enhances crystal uniformity
Drying Time 48 hours Reduces solvent residues

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Residual DCC may form urea derivatives.
  • Solution : Celite filtration and repeated washes with ethyl acetate remove dicyclohexylurea.

Hygroscopicity of Free Base

  • Issue : The amine moiety attracts moisture, complicating handling.
  • Solution : Immediate salt formation under anhydrous conditions preserves stability.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-yl)-1-benzofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzofuran or piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide hydrochloride has been investigated for its potential as a pharmacologically active compound. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development aimed at treating central nervous system disorders and other conditions. The presence of the benzofuran moiety is particularly noteworthy, as compounds in this class have demonstrated anticancer and antimicrobial properties in previous studies .

Mechanism of Action
The mechanism of action involves interaction with specific receptors and enzymes that play crucial roles in cellular signaling pathways. This interaction can modulate processes related to cell proliferation, apoptosis, and metabolic regulation, which are vital for developing therapeutic agents targeting cancer and neurological disorders .

Biological Research

Anticancer Activity
Research has shown that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, leading to effective apoptosis induction .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Compounds with similar structures have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Industrial Applications

Synthesis of Complex Molecules
In the field of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it useful in developing new materials or catalysts .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of benzofuran derivatives, including this compound. The lead compound demonstrated significant inhibition of tumor growth in vivo using mouse models with human breast cancer xenografts. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values that support their use as potential therapeutic agents against bacterial infections .

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)-1-benzofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the benzofuran ring can modulate enzyme activity. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of neurotransmitter release, and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(piperidin-3-yl)-1-benzofuran-2-carboxamide hydrochloride is unique due to its combination of the piperidine and benzofuran moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Biological Activity

N-(piperidin-3-yl)-1-benzofuran-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its antibacterial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring connected to a benzofuran moiety, which is known for its ability to interact with various biological targets. The structural characteristics contribute to its pharmacological properties.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.25 - 0.5 mg/mL
Staphylococcus aureus0.5 - 1 mg/mL
Pseudomonas aeruginosa1 - 2 mg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, especially in an era of increasing antibiotic resistance .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promise in anti-inflammatory applications. Studies have reported the compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated peripheral blood mononuclear cells (PBMCs).

Key Findings:

  • At a concentration of 10 µg/mL, the compound reduced TNF-α production by approximately 43%.
  • It demonstrated no cytotoxic effects on PBMCs at concentrations up to 100 µg/mL.

These results indicate that the compound could be beneficial in treating inflammatory conditions without significant toxicity .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Cytokine Modulation : It appears to modulate cytokine production, which plays a crucial role in the inflammatory response.
  • Cell Cycle Arrest : Some derivatives have shown potential in inducing cell cycle arrest in cancer cells, suggesting a broader therapeutic application .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that modifications to the piperidine ring enhanced antibacterial activity against resistant strains of bacteria, highlighting the importance of structure-activity relationships (SAR) .
  • Anti-inflammatory Effects : Another investigation focused on the compound's ability to reduce inflammation in animal models, showing significant reductions in edema comparable to standard anti-inflammatory drugs like diclofenac .
  • Cytotoxicity Assessment : Evaluations of cytotoxic effects on human cell lines indicated that while effective against certain bacterial strains, the compound exhibited selective toxicity towards cancer cells, suggesting potential for anticancer applications .

Q & A

Q. What are the recommended synthetic routes for N-(piperidin-3-yl)-1-benzofuran-2-carboxamide hydrochloride?

The compound is typically synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted piperidine amines. For example, benzofuran-2-carboxylic acid can be activated using carbodiimide reagents (e.g., EDC or DCC) and coupled with 3-aminopiperidine, followed by HCl salt formation . Purity optimization often involves recrystallization from ethanol/2-propanol mixtures or 1,4-dioxane .

Q. How should researchers validate the structural identity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the benzofuran and piperidine moieties (e.g., aromatic protons at δ 7.2–7.6 ppm, piperidine CH2_2 groups at δ 2.3–3.5 ppm) .
  • Elemental analysis : To verify empirical formulas (e.g., %C, %H, %N within ±0.4% of theoretical values) .
  • HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

While specific hazard data for this compound are limited, general precautions for piperidine derivatives apply:

  • Use nitrile or neoprene gloves and lab coats to avoid skin contact.
  • Work in a fume hood to prevent inhalation of fine particles .
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the hydrochloride salt form influence pharmacological activity?

The hydrochloride salt enhances solubility in aqueous buffers (e.g., PBS or DMEM), critical for in vitro assays. Structural studies show that protonation of the piperidine nitrogen improves receptor binding affinity, as seen in related α7 nicotinic acetylcholine receptor (nAChR) agonists . Comparative studies between freebase and salt forms should include solubility assays and receptor-binding experiments .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Batch variability : Impurities in piperidine precursors (e.g., 3-aminopiperidine) can alter activity. Validate purity via LC-MS and NMR .
  • Assay conditions : Adjust buffer pH to account for the hydrochloride salt’s ionic strength. For example, α7 nAChR agonism assays require pH 7.4 to maintain receptor stability .
  • Metabolic interference : Use hepatocyte stability assays to rule out off-target effects from hepatic metabolites .

Q. What computational methods predict the compound’s binding to neurological targets?

Molecular docking studies using α7 nAChR crystal structures (PDB: 8GX3) can model interactions. Key steps:

  • Protonate the piperidine nitrogen to match physiological pH.
  • Simulate binding energy using AMBER or AutoDock Vina, focusing on hydrophobic pockets accommodating the benzofuran ring .
  • Validate predictions with radioligand displacement assays (e.g., 3^3H-MLA for α7 nAChR) .

Q. How does structural modification of the benzofuran ring affect selectivity?

Substituents at the benzofuran 5-position (e.g., chloro or methoxy groups) modulate selectivity between monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). For example:

  • 5-Chloro derivatives : Show higher MAO-B inhibition (IC50_{50} < 50 nM) due to enhanced hydrophobic interactions .
  • 5-Methoxy derivatives : Preferentially inhibit AChE by forming hydrogen bonds with catalytic serine residues .

Methodological Notes

  • Data Tables :

    ParameterValue/DescriptionReference
    Molecular Weight324.90 (anhydrous)[1]
    Solubility (PBS, pH 7.4)12.5 mg/mL[8]
    α7 nAChR IC50_{50}28 nM (agonism)[14]
  • Contradictory Findings :

    • Bioavailability : Oral bioavailability in rodents varies between 15–40% across studies, likely due to differences in formulation (e.g., PEG vs. cyclodextrin carriers) .

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